5-cloro-3-yodo-1H-indol

Descripción general

Descripción

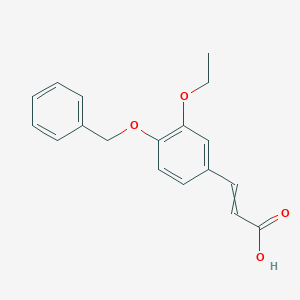

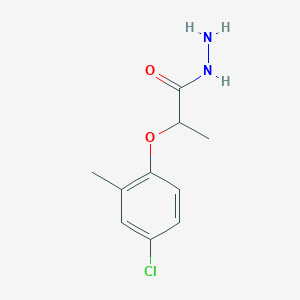

5-Chloro-3-iodo-1H-indole is an organic compound belonging to the class of heterocyclic compounds, which are characterized by their cyclic structure containing at least two different elements. 5-Chloro-3-iodo-1H-indole is a colorless, crystalline solid with a molecular formula of C8H5ClI and a molar mass of 247.47 g/mol. It is a highly versatile compound with a variety of applications in organic synthesis and scientific research.

Aplicaciones Científicas De Investigación

Síntesis de Alcaloides

Los derivados del indol, incluido el 5-cloro-3-yodo-1H-indol, son unidades frecuentes presentes en algunos alcaloides . Juegan un papel importante en la biología celular y han atraído una atención creciente en los últimos años por su potencial en el tratamiento de varios trastornos .

Tratamiento del Cáncer

Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas . Muestran varias propiedades biológicamente vitales, tanto naturales como sintéticas .

Tratamiento de los Microbios

Los derivados del indol también se utilizan en el tratamiento de los microbios . Sus propiedades únicas los hacen efectivos para combatir varios tipos de infecciones microbianas .

Tratamiento de Diversos Trastornos

Los derivados del indol se han utilizado en el tratamiento de varios tipos de trastornos en el cuerpo humano . Su amplia gama de propiedades biológicas los hace adecuados para este propósito .

Actividad Antiviral

Los derivados del indol poseen diversas actividades biológicas, incluida la actividad antiviral . Se han utilizado en el desarrollo de agentes antivirales .

Actividad Antiinflamatoria

Los derivados del indol han mostrado actividad antiinflamatoria . Esto los hace útiles en el tratamiento de afecciones asociadas con la inflamación .

Actividad Antioxidante

Los análogos del indol recién sintetizados se han probado para sus actividades antioxidantes . Esto los hace potencialmente útiles para combatir las afecciones relacionadas con el estrés oxidativo .

Actividad Anti-VIH

Se ha informado que algunos derivados indolílicos novedosos tienen actividad anti-VIH-1 . Esto sugiere aplicaciones potenciales en el tratamiento del VIH .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the potential therapeutic applications of 5-chloro-3-iodo-1H-indole.

Mecanismo De Acción

Target of Action

5-Chloro-3-Iodo-1H-Indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Biochemical Pathways

5-Chloro-3-Iodo-1H-Indole, as an indole derivative, can affect various biochemical pathways. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that 5-Chloro-3-Iodo-1H-Indole may influence a wide range of biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 5-Chloro-3-Iodo-1H-Indole’s action are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . .

Análisis Bioquímico

Biochemical Properties

5-chloro-3-iodo-1H-indole plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, halogenated indoles, including 5-chloro-3-iodo-1H-indole, have been shown to inhibit certain enzymes involved in metabolic pathways . The presence of chlorine and iodine atoms enhances the compound’s ability to form halogen bonds with target proteins, leading to changes in their conformation and activity. Additionally, 5-chloro-3-iodo-1H-indole can interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.

Cellular Effects

The effects of 5-chloro-3-iodo-1H-indole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-chloro-3-iodo-1H-indole has been observed to modulate the activity of kinases and phosphatases, key regulators of cell signaling . This modulation can lead to altered phosphorylation states of proteins, impacting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, 5-chloro-3-iodo-1H-indole can influence the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of 5-chloro-3-iodo-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and hydrophobic interactions . These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. For instance, 5-chloro-3-iodo-1H-indole has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-3-iodo-1H-indole can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to 5-chloro-3-iodo-1H-indole has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects highlight the importance of controlling experimental conditions to ensure consistent and reproducible results.

Dosage Effects in Animal Models

The effects of 5-chloro-3-iodo-1H-indole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, 5-chloro-3-iodo-1H-indole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes dramatically beyond a certain dosage level. These findings underscore the importance of dose optimization in therapeutic applications of 5-chloro-3-iodo-1H-indole.

Metabolic Pathways

5-chloro-3-iodo-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, 5-chloro-3-iodo-1H-indole can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-chloro-3-iodo-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, 5-chloro-3-iodo-1H-indole can bind to serum albumin and other plasma proteins, affecting its distribution and bioavailability in tissues. These transport and distribution mechanisms play a crucial role in determining the compound’s pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5-chloro-3-iodo-1H-indole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, 5-chloro-3-iodo-1H-indole has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 5-chloro-3-iodo-1H-indole can also affect its interactions with other biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

5-chloro-3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQKSYALOWHFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376620 | |

| Record name | 5-CHLORO-3-IODOINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85092-85-9 | |

| Record name | 5-Chloro-3-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85092-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-CHLORO-3-IODOINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)